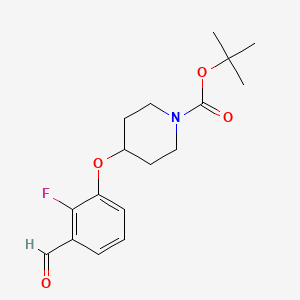
1-(2-Fluorophenethyl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenethyl)-1-methylhydrazine is an organic compound characterized by the presence of a fluorine atom on the phenethyl group and a methylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenethyl)-1-methylhydrazine typically involves the reaction of 2-fluorophenethyl bromide with methylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions: 1-(2-Fluorophenethyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding hydrazones or azines.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Hydrazones, azines.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
1-(2-Fluorophenethyl)-1-methylhydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Fluorophenethyl)-1-methylhydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-(2-Fluorophenethyl)-1-hydrazine: Lacks the methyl group on the hydrazine moiety.
1-(2-Chlorophenethyl)-1-methylhydrazine: Contains a chlorine atom instead of fluorine.
1-(2-Fluorophenethyl)-2-methylhydrazine: Has a different substitution pattern on the hydrazine moiety.
Uniqueness: 1-(2-Fluorophenethyl)-1-methylhydrazine is unique due to the presence of both the fluorine atom and the methylhydrazine moiety, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methylhydrazine group provides a versatile site for further chemical modifications.
特性
CAS番号 |
1242239-15-1 |
|---|---|
分子式 |
C9H13FN2 |
分子量 |
168.21 g/mol |
IUPAC名 |
1-[2-(2-fluorophenyl)ethyl]-1-methylhydrazine |
InChI |
InChI=1S/C9H13FN2/c1-12(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3 |
InChIキー |
MDUWMXJBMADREL-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)


![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)

![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
